2-thia-9-azaspiro[5.5]undecane hydrochloride
CAS No.: 1955524-01-2
Cat. No.: VC11994781
Molecular Formula: C9H18ClNS
Molecular Weight: 207.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955524-01-2 |
|---|---|
| Molecular Formula | C9H18ClNS |
| Molecular Weight | 207.76 g/mol |
| IUPAC Name | 2-thia-9-azaspiro[5.5]undecane;hydrochloride |
| Standard InChI | InChI=1S/C9H17NS.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H |
| Standard InChI Key | CCOJZMSFVAIKGI-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNCC2)CSC1.Cl |
| Canonical SMILES | C1CC2(CCNCC2)CSC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Thia-9-azaspiro[5.5]undecane hydrochloride is defined by the molecular formula C₉H₁₈ClNS and a molecular weight of 207.76 g/mol. The IUPAC name, 2-thia-9-azaspiro[5.5]undecane hydrochloride, reflects its spirocyclic architecture: a fusion of two six-membered rings sharing a single atom (spiro carbon), with one ring containing a sulfur atom (thia) and the other a nitrogen atom (aza). The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro pharmacological testing.
Key Structural Attributes:
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Spirocyclic Core: The compound’s bicyclic system imposes conformational rigidity, potentially enhancing binding specificity to biological targets.
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Heteroatom Placement: The strategic inclusion of sulfur and nitrogen atoms introduces sites for hydrogen bonding and hydrophobic interactions, factors critical to molecular recognition processes.
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Chirality: While stereochemical details are unspecified, the spiro junction may generate stereoisomers, influencing pharmacological activity.
Spectroscopic and Physicochemical Properties
Though experimental data on spectral characteristics (e.g., NMR, IR) are unavailable, the compound’s structural analogs suggest:
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¹H NMR: Distinct signals for equatorial and axial protons adjacent to the spiro carbon.
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Solubility: High aqueous solubility due to the hydrochloride counterion, facilitating formulation for biological assays.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 2-thia-9-azaspiro[5.5]undecane hydrochloride involves multi-step organic reactions, typically requiring precise control over reaction conditions (temperature, solvent, catalysts). A hypothetical route may include:
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Cyclization: Formation of the thia-containing ring via intramolecular nucleophilic substitution.
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Spiroannulation: Coupling with a nitrogen-bearing precursor to establish the spiro framework.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization Challenges:
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Regioselectivity: Ensuring proper alignment of reactive sites during cyclization.
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Byproduct Mitigation: Minimizing dimerization or over-reduction through controlled stoichiometry.
Purification Techniques
Chromatographic methods (e.g., flash chromatography, HPLC) are employed to isolate the target compound, with purity confirmed via analytical techniques such as LC-MS.
| Property | 2-Thia-9-azaspiro[5.5]undecane HCl | 3-Thia-9-azaspiro[5.5]undecane HCl |
|---|---|---|
| Molecular Formula | C₉H₁₈ClNS | C₉H₁₈ClNS |
| Sulfur Position | Position 2 | Position 3 |
| Therapeutic Potential | Neurological modulation | Antimicrobial activity |
| Synthetic Complexity | Moderate | High |
This positional isomerism underscores the impact of heteroatom placement on biological activity and synthetic accessibility.
Future Directions and Research Opportunities
Priority Investigations
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Target Screening: High-throughput assays to identify binding partners among GPCRs, ion channels, and enzymes.
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Structure-Activity Relationship (SAR) Studies: Modifying the thia/aza positions to optimize potency and selectivity.
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In Vivo Efficacy Models: Testing in rodent models of neurodegeneration or metabolic disease.
Collaborative Opportunities
Partnerships with academic institutions could accelerate mechanistic studies, leveraging computational modeling (e.g., molecular docking) to predict target engagement.
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